N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of a benzo[d]thiazole moiety, a pyrazole ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
Pyrazoles
This compound contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties .
Thiazoles
This compound also contains a thiazole ring. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), and have diverse biological activities .
Pyridines
The compound contains a pyridine ring as well. Pyridines are basic aromatic compounds that are often used as precursors to agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent reactions . The pyrazole ring is often synthesized via the condensation of hydrazine with a 1,3-diketone . The final coupling of the benzo[d]thiazole and pyrazole moieties with the pyridine ring is achieved through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and the employment of automated synthesis equipment to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperoxybenzoic acid (mCPBA) to form N-oxides.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles under mild conditions.
Common Reagents and Conditions
Common reagents used in these reactions include mCPBA for oxidation, NaBH4 for reduction, and various halogenated compounds for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield N-oxides, while reduction can lead to the formation of alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 2-aminothiazole derivatives
Uniqueness
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c27-20(21-24-16-3-1-2-4-19(16)28-21)23-11-12-26-18(15-5-6-15)13-17(25-26)14-7-9-22-10-8-14/h1-4,7-10,13,15H,5-6,11-12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFJSZITJCLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=NC4=CC=CC=C4S3)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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